molecular formula C8H10N2O3 B12443892 2-Amino-5-nitrophenylethanol

2-Amino-5-nitrophenylethanol

Cat. No.: B12443892
M. Wt: 182.18 g/mol
InChI Key: HGXFHBMZNDHQGP-UHFFFAOYSA-N
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Description

2-Amino-5-nitrophenylethanol: is an organic compound with the molecular formula C6H6N2O3. It is characterized by the presence of both amino and nitro functional groups attached to a phenyl ring, along with an ethanol moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Amino-5-nitrophenylethanol can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The compound can participate in substitution reactions, where the amino or nitro groups are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products:

    Oxidation: Formation of corresponding quinones.

    Reduction: Conversion to 2,5-diaminophenylethanol.

    Substitution: Formation of various substituted phenylethanol derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-5-nitrophenylethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For example, the amino group can form hydrogen bonds, while the nitro group can undergo reduction to form reactive intermediates.

Comparison with Similar Compounds

  • 2-Hydroxy-4-nitroaniline
  • 3-Hydroxy-4-aminonitrobenzene
  • 3-Nitro-6-aminophenol
  • 5-Nitro-2-amino-1-hydroxybenzene
  • 5-Nitro-2-aminophenol

Uniqueness: 2-Amino-5-nitrophenylethanol is unique due to the presence of both amino and nitro groups on the phenyl ring, along with an ethanol moiety. This combination of functional groups imparts distinct chemical reactivity and versatility in various applications.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

2-(2-amino-5-nitrophenyl)ethanol

InChI

InChI=1S/C8H10N2O3/c9-8-2-1-7(10(12)13)5-6(8)3-4-11/h1-2,5,11H,3-4,9H2

InChI Key

HGXFHBMZNDHQGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CCO)N

Origin of Product

United States

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